3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl-
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Overview
Description
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a phenyl group at position 2 on the quinoline ring, along with a carbonyl chloride functional group at position 3.
Preparation Methods
The synthesis of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of quinoline derivatives with different functional groups.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides. Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- involves its interaction with specific molecular targets. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atoms and phenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- include:
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile: Differing by the presence of a nitro group instead of a phenyl group.
4,8-Dichloroquinoline-3-carbonitrile: Lacking the phenyl group but retaining the dichloroquinoline core.
2-Chloro-6-quinolinecarbonyl chloride: Differing in the position of the chlorine and carbonyl chloride groups
Properties
CAS No. |
93663-85-5 |
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Molecular Formula |
C16H8Cl3NO |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
4,8-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-11-8-4-7-10-13(18)12(16(19)21)14(20-15(10)11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
WEJVKMYZELTUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C(=O)Cl)Cl |
Origin of Product |
United States |
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